![molecular formula C30H33N3O5S B3026409 KU-60019 CAS No. 925701-46-8](/img/structure/B3026409.png)
KU-60019
Vue d'ensemble
Description
KU-60019 is a potent and selective inhibitor of the Ataxia telangiectasia (A-T) mutated (ATM) protein . It has an IC50 value of 6.3 nM . KU-60019 is reported to be 10-fold more effective than KU-55933 at blocking radiation-induced phosphorylation of key ATM targets in human glioma cells .
Synthesis Analysis
KU-60019 is an improved analogue of KU-55933 . It shares many of the structural, pharmacologic, and biological effects of KU-55933 .Molecular Structure Analysis
The molecular formula of KU-60019 is C30H33N3O5S . Its exact mass is 547.21 and its molecular weight is 547.67 .Chemical Reactions Analysis
KU-60019 is a potent inhibitor of ATM kinase . It blocks the phosphorylation of ATM substrate proteins .Physical And Chemical Properties Analysis
KU-60019 is a crystalline solid .Applications De Recherche Scientifique
Radiosensitization
KU-60019 enhances the effectiveness of radiation therapy in treating glioma cells. It specifically targets the ATM kinase, a critical regulator of cell cycle checkpoints and DNA repair. Compared to its predecessor, KU-55933, KU-60019 demonstrates superior radiosensitizing properties by blocking radiation-induced phosphorylation of key ATM targets in human glioma cells . This radiosensitization potential makes it a valuable candidate for improving cancer treatment outcomes.
AKT Signaling Inhibition
KU-60019 reduces basal S473 AKT phosphorylation, suggesting that the ATM kinase may regulate a protein phosphatase acting on AKT. By modulating AKT signaling, KU-60019 impacts cell survival pathways . This inhibition of AKT phosphorylation could have implications for cancer therapy and other diseases where AKT dysregulation plays a role.
Migration and Invasion Suppression
In addition to its role in radiosensitization, KU-60019 inhibits glioma cell migration and invasion in vitro. This finding suggests that ATM, via AKT, may control glioma growth and motility . Understanding these mechanisms could lead to novel therapeutic strategies for managing invasive cancers.
Specific Targeting of ATM Kinase
KU-60019 selectively targets the ATM kinase, as A-T fibroblasts (which lack functional ATM) are not radiosensitized by this compound. This specificity is crucial for minimizing off-target effects and maximizing therapeutic benefit .
DNA Damage Response Inhibition
KU-60019 effectively inhibits the DNA damage response, which is essential for cancer cell survival. By disrupting this process, it sensitizes cancer cells to radiation therapy .
Potential Sensitization of Glioblastoma
Studies in mice transplanted with U1242 glioma cells suggest that KU-60019, in combination with radiation, significantly inhibits tumor growth. This compound may enhance the sensitivity of glioblastoma cells to radiation therapy .
Mécanisme D'action
Target of Action
KU-60019 is a potent inhibitor of the Ataxia Telangiectasia Mutated (ATM) protein . ATM is a member of the phosphatidylinositol-3-kinase-related kinase family, which plays a critical role in regulating cell cycle checkpoints and DNA repair .
Mode of Action
KU-60019 acts by blocking the phosphorylation of ATM substrate proteins . It is highly selective for ATM, with little to no effect on a panel of 229 other kinases . This suggests that the ATM kinase is specifically targeted by KU-60019 .
Biochemical Pathways
The ATM kinase is involved in the DNA damage response (DDR). When KU-60019 inhibits ATM, it disrupts the DDR, leading to a reduction in AKT phosphorylation . This suggests that ATM might regulate a protein phosphatase acting on AKT . The inhibition of ATM by KU-60019 also affects prosurvival signaling pathways, including the insulin, AKT, and ERK pathways .
Result of Action
The inhibition of ATM by KU-60019 leads to several effects at the molecular and cellular levels. It reduces AKT phosphorylation and prosurvival signaling, inhibits migration and invasion of glioma cells, and effectively radiosensitizes human glioma cells . This suggests that KU-60019 could potentially be developed into an efficient radiosensitizer .
Action Environment
The action, efficacy, and stability of KU-60019 can be influenced by various environmental factors. It’s important to note that the effectiveness of KU-60019 can vary depending on the specific cellular environment, including the presence of other signaling molecules and the overall state of the cell .
Safety and Hazards
Orientations Futures
KU-60019 has been shown to be a potent chemosensitizer in combination with doxorubicin, therefore, it may provide a promising strategy for non-invasive breast cancer . It has also been identified as a compound capable of reproducibly increasing the fraction of 1-bp insertions relative to other Cas9 repair outcomes .
Propriétés
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCELLOWTHJGVIC-BGYRXZFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580453 | |
Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
KU-60019 | |
CAS RN |
925701-49-1 | |
Record name | KU-60019 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KU-60019 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.